N-(5-Allylsulfanyl-[1,3,4]thiadiazol-2-YL)-benzamide
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Overview
Description
N-(5-Allylsulfanyl-[1,3,4]thiadiazol-2-YL)-benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Allylsulfanyl-[1,3,4]thiadiazol-2-YL)-benzamide typically involves the reaction of 5-allylsulfanyl-1,3,4-thiadiazole-2-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-Allylsulfanyl-[1,3,4]thiadiazol-2-YL)-benzamide undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-Allylsulfanyl-[1,3,4]thiadiazol-2-YL)-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Allylsulfanyl-[1,3,4]thiadiazol-2-YL)-benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-Allylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- N-(5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl)-3-(1H-indol-3-yl)-propanamide
Uniqueness
N-(5-Allylsulfanyl-[1,3,4]thiadiazol-2-YL)-benzamide is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile for different applications. Additionally, the benzamide moiety enhances its potential as a pharmacologically active compound.
Properties
IUPAC Name |
N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS2/c1-2-8-17-12-15-14-11(18-12)13-10(16)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLNPPBPOGJZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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